N-Cyclopentyl-N-propylurea

Description

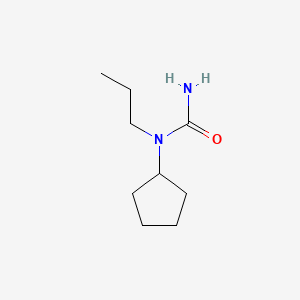

N-Cyclopentyl-N-propylurea is a urea derivative characterized by a cyclopentyl group and a propyl group attached to the urea core (N-C-O-N). Ureas are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. While specific data on this compound is sparse in the provided evidence, its properties can be inferred from structurally related compounds. For example, urea derivatives typically exhibit moderate polarity, solubility in organic solvents, and thermal stability influenced by substituent groups .

Properties

CAS No. |

124949-25-3 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.256 |

IUPAC Name |

1-cyclopentyl-1-propylurea |

InChI |

InChI=1S/C9H18N2O/c1-2-7-11(9(10)12)8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,12) |

InChI Key |

QLMQXVWCILIFPG-UHFFFAOYSA-N |

SMILES |

CCCN(C1CCCC1)C(=O)N |

Synonyms |

Urea, N-cyclopentyl-N-propyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-Cyclopentyl-N-propylurea, we compare it with three categories of analogs: urea derivatives , amine derivatives , and heterocyclic amides .

Table 1: Key Physical and Chemical Properties

*Estimated values based on urea analogs and computational models.

Key Observations:

Urea vs. Amine Derivatives :

- This compound is expected to have a higher polar surface area (PSA) (~40–50) compared to 2-butyl-N-propylcyclopentanamine (PSA: 12.03) due to the urea group’s hydrogen-bonding capacity . This makes ureas more suitable for applications requiring solubility in polar solvents or biological interactions.

- The pKa of ureas (~10–12) is generally lower than that of primary amines (e.g., 11.15 for the cyclopentanamine analog), reflecting reduced basicity due to electron-withdrawing effects of the urea carbonyl group .

Urea vs. Ureas like this compound are less sterically hindered than oxalamides, favoring synthetic accessibility and metabolic stability in pharmaceutical contexts.

Thermal Stability :

- The estimated boiling point of this compound (~235–250°C) aligns with cyclopentylamine derivatives (e.g., 235.8°C for 2-butyl-N-propylcyclopentanamine ), suggesting comparable thermal resilience for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.